REACTION_CXSMILES
|
CC1C=CC(S([CH2:11][N+:12]#[C-])(=O)=O)=CC=1.CC(C)([O-])C.[K+].[CH3:20][O:21][C:22]1[CH:23]=[C:24]2[C:27](=[CH:28][C:29]=1[O:30][CH3:31])[C:26](=O)[CH2:25]2.[Br-].[Li+].Cl>C1COCC1.O.CO>[CH3:20][O:21][C:22]1[CH:23]=[C:24]2[C:27](=[CH:28][C:29]=1[O:30][CH3:31])[CH:26]([C:11]#[N:12])[CH2:25]2 |f:1.2,4.5|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 μL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CC(C2=CC1OC)=O
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 30 minutes at 0° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C. under nitrogen
|
Type
|
CUSTOM
|
Details
|
After returning to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated to 40° C.
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours at that temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After evaporating off the THF under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with 5 mL of dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase is washed twice with 2×5 mL of water
|
Type
|
CUSTOM
|
Details
|
before being dried
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography over silica gel using the binary mixture methylcyclohexane/ethyl acetate 75/25
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CC(C2=CC1OC)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |